molecular formula C21H22N2O2S B2914679 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866843-09-6

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2914679
CAS No.: 866843-09-6
M. Wt: 366.48
InChI Key: PMKBMDOPELZEOY-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This molecular architecture, which incorporates a quinoline core substituted with a benzenesulfonyl group and a 4-methylpiperidine moiety, is designed for research applications only. The compound belongs to a class of quinoline derivatives known to be valuable intermediates in the development of pharmacologically active molecules . Similar structural analogs, such as those featuring different piperidinyl substitutions, have been utilized in various biochemical and pharmacological studies, highlighting the versatility of this chemical class . The specific stereoelectronic properties imparted by the benzenesulfonyl group can influence the molecule's binding affinity to biological targets, while the 4-methylpiperidin-1-yl group contributes to its pharmacokinetic profile. Researchers employ this compound primarily as a key building block in the synthesis of more complex molecules and for investigating structure-activity relationships (SAR) in lead optimization studies . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Handling should conform to all applicable laboratory safety standards for chemical substances.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-11-13-23(14-12-16)21-18-9-5-6-10-19(18)22-15-20(21)26(24,25)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBMDOPELZEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the sulfonylation of 4-(4-methylpiperidin-1-yl)quinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substitutions

The quinoline scaffold is a common feature among analogs, but substitutions at key positions significantly alter properties:

Compound Name Quinoline Substituents Sulfonyl Group Heterocyclic Amine Molecular Weight (g/mol) Notable Features
Target Compound 3-Benzenesulfonyl, 4-(4-methylpiperidin-1-yl) Benzenesulfonyl 4-Methylpiperidine ~340 (estimated) Enhanced lipophilicity from methyl group
4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline 7-Chloro, 4-(piperazin-1-yl) Benzenesulfonyl Piperazine ~407 (CAS 708238-13-5) CFTR corrector; chlorine enhances electrophilicity
4-Methyl-2-(piperazin-1-yl)quinoline 4-Methyl, 2-(piperazin-1-yl) None Piperazine 227.31 Substituent at position 2; potential kinase inhibition
8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline 3-(3-Pyrrolidinylbenzenesulfonyl), 8-piperidin-4-yl 3-Pyrrolidinylbenzenesulfonyl Piperidine 276.36 Dual heterocyclic groups; improved solubility

Key Observations :

  • Positional Effects : Substitutions at position 2 (e.g., piperazine in ) versus position 3 (sulfonyl group in the target) alter steric and electronic interactions with biological targets.
  • Heterocyclic Amines : Piperidine (6-membered, one N) in the target compound offers greater lipophilicity than piperazine (6-membered, two N atoms), which may influence blood-brain barrier penetration .
  • Sulfonyl Modifications : The benzenesulfonyl group in the target and enhances hydrogen-bonding capacity, whereas pyrrolidinylbenzenesulfonyl in introduces additional basicity .

Physicochemical Properties

  • Molecular Weight: The target compound (~340 g/mol) falls within the acceptable range for drug-likeness (Rule of Five).
  • Solubility: The sulfonyl group improves aqueous solubility compared to non-sulfonated analogs like . Piperidine’s methyl group in the target may slightly reduce solubility relative to unsubstituted piperidine in .
  • Lipophilicity (LogP) : The 4-methylpiperidine moiety increases LogP compared to piperazine derivatives, favoring membrane permeability but risking metabolic instability .

Biological Activity

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzenesulfonyl group and a 4-methylpiperidin-1-yl moiety with a quinoline core. This configuration contributes to its distinct chemical and biological properties, making it a valuable candidate for research in medicinal chemistry.

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their function. This interaction can disrupt cellular signaling pathways, leading to various biological effects.
  • Potential Applications : Its enzyme inhibition properties suggest potential applications in treating conditions related to inflammation and cancer, as well as neurodegenerative diseases like Alzheimer's .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant activity against several enzymes. For instance:

Enzyme TargetMechanism of ActionIC50 Value (μM)
Acetylcholinesterase (AChE)Inhibits AChE activity, potentially improving cognitive function0.033
Butyrylcholinesterase (BuChE)Selectively inhibits BuChE, affecting cholinergic signaling0.096
Monoamine Oxidase B (MAO-B)Inhibits MAO-B, which may help in neuroprotection0.177

These values indicate the potency of the compound as an enzyme inhibitor, particularly relevant in neurodegenerative disease research .

2. Anticancer Properties

Studies have also highlighted the potential anticancer effects of this compound. The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests it could play a role in targeted cancer therapies.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study explored the efficacy of this compound in models of Alzheimer's disease. The findings indicated that it not only inhibited AChE but also showed neuroprotective effects by reducing oxidative stress markers and amyloid-beta aggregation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. The results demonstrated significant reductions in pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Core formationIodine, THF, 338 K70–80%
SulfonylationNaH, benzenesulfonyl chloride, DMF65–75%
Piperidine couplingPd(OAc)₂, Xantphos, Cs₂CO₃, toluene80–90%

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • Spectroscopy :
    • IR : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and piperidine (C-N stretch ~1250 cm⁻¹) groups .
    • NMR : ¹H NMR distinguishes quinoline protons (δ 8.5–9.0 ppm) and benzenesulfonyl aromatic signals (δ 7.5–8.0 ppm). ¹³C NMR identifies carbonyl and sulfonyl carbons .
  • Crystallography : X-ray diffraction (e.g., ) resolves bond angles and dihedral deviations (e.g., non-planar quinoline moieties with ~0.17 Å deviations) .

Basic: How can researchers screen the biological activity of this compound?

Answer:

  • In vitro assays :
    • Kinase Inhibition : Test against cancer targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Antimicrobial Activity : Use microdilution methods (MIC values) as in for quinoline derivatives .
    • Cellular Uptake : Fluorescence tagging (e.g., acridine conjugates) to track subcellular localization .

Q. Table 2: Example Biological Data for Analogues

AssayResult (IC₅₀/MIC)Reference
EGFR inhibition0.8–2.1 µM
E. coli (MIC)32 µg/mL

Advanced: How can structural contradictions in crystallographic vs. computational models be resolved?

Answer:
Discrepancies between X-ray data (e.g., dihedral angles in ) and DFT calculations may arise from crystal packing forces (e.g., π-π stacking, C-H···π interactions). To resolve:

  • Perform Hirshfeld surface analysis to quantify intermolecular forces .
  • Use DFT-D3 (dispersion-corrected) simulations to compare gas-phase vs. solid-state conformers .
  • Validate with variable-temperature XRD to assess thermal motion effects .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Answer:

  • Solubility Enhancement :
    • Introduce polar groups (e.g., hydroxyl, carboxylate) at non-critical positions, as in .
    • Formulate as salts (e.g., HCl, phosphate) using methods from .
  • Metabolic Stability :
    • Replace labile groups (e.g., methylpiperidine → trifluoromethylpiperazine) to reduce CYP450 oxidation .
    • Use deuterated analogues to prolong half-life .

Advanced: How can mechanistic studies elucidate its mode of action in cancer models?

Answer:

  • Target Identification :
    • Chemical Proteomics : Use pull-down assays with biotinylated probes .
    • RNA-seq : Compare gene expression profiles in treated vs. untreated cells .
  • Pathway Analysis :
    • Western Blotting : Monitor apoptosis markers (e.g., caspase-3, PARP cleavage) .
    • Metabolomics : Track ATP/NAD+ depletion via LC-MS to assess metabolic disruption .

Advanced: How do electronic effects of substituents influence reactivity in further derivatization?

Answer:

  • Benzenesulfonyl Group : Strong electron-withdrawing effect activates position 2/8 for electrophilic substitution.
  • 4-Methylpiperidine : Electron-donating group deactivates position 5/7. Use directing groups (e.g., boronic acids) for regioselective functionalization .
  • Quantitative Analysis : Hammett σ values predict substituent effects on reaction rates (e.g., σₚ = +0.76 for benzenesulfonyl) .

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